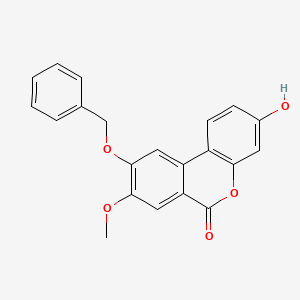
9-O-Benzyl-8-O-Methyl-urolithin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Benzyl-8-O-Methyl-urolithin C typically involves the benzylation and methylation of Urolithin C. The reaction conditions often include the use of benzyl chloride and methyl iodide as reagents, along with a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-O-Benzyl-8-O-Methyl-urolithin C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with different functional groups replacing the benzyl or methyl groups.
Applications De Recherche Scientifique
9-O-Benzyl-8-O-Methyl-urolithin C has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-O-Benzyl-8-O-Methyl-urolithin C is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-O-Methyl-urolithin C: A derivative of Urolithin C and an intestinal microbial metabolite of ellagitannins.
Urolithin C: A naturally occurring compound derived from ellagitannins.
Uniqueness
9-O-Benzyl-8-O-Methyl-urolithin C is unique due to its specific benzyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These modifications can make it more suitable for certain applications compared to its parent compounds.
Propriétés
Formule moléculaire |
C21H16O5 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-hydroxy-8-methoxy-9-phenylmethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16O5/c1-24-19-11-17-16(10-20(19)25-12-13-5-3-2-4-6-13)15-8-7-14(22)9-18(15)26-21(17)23/h2-11,22H,12H2,1H3 |
Clé InChI |
XDXBYZLRJCEUHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















